Dicyclohexyldithiocarbamate

Description

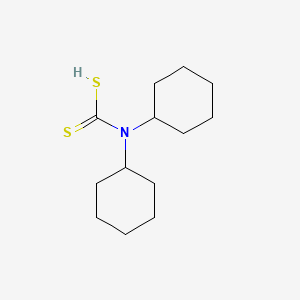

Dicyclohexyldithiocarbamate (DchexDtc) is a dithiocarbamate ligand characterized by two cyclohexyl groups attached to the nitrogen atom of the dithiocarbamate moiety (─S$2$CN─). It is widely used to synthesize metal complexes with applications in catalysis, materials science, and bioinorganic chemistry. The ligand is typically prepared via the reaction of carbon disulfide with dicyclohexylamine in alkaline conditions, forming sodium this compound (Na[S$2$CNCy$_2$]), which serves as a precursor for metal complexation .

Properties

CAS No. |

4493-33-8 |

|---|---|

Molecular Formula |

C13H23NS2 |

Molecular Weight |

257.5 g/mol |

IUPAC Name |

dicyclohexylcarbamodithioic acid |

InChI |

InChI=1S/C13H23NS2/c15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,16) |

InChI Key |

PEEFBAYDEKJSPE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=S)S |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=S)S |

Other CAS No. |

4493-33-8 |

Synonyms |

dicyclohexyldithiocarbamate |

Origin of Product |

United States |

Comparison with Similar Compounds

Thermal and Solubility Characteristics :

- DchexDtc complexes exhibit higher thermal stability compared to simpler dithiocarbamates (e.g., dimethyldithiocarbamate), with decomposition temperatures exceeding 220°C .

- They are sparingly soluble in polar solvents like water but soluble in chloroform and pyridine, facilitating their use in solvent-based synthesis .

Comparison with Similar Compounds

Dithiocarbamates vary in steric bulk, electronic properties, and solubility based on their substituents. Below is a comparative analysis of DchexDtc with other dithiocarbamate ligands:

Physicochemical Properties

Thermal Stability

- DchexDtc complexes : Decompose at 221–259°C, attributed to strong M─S bonds and steric protection from cyclohexyl groups .

- Dihexyldithiocarbamate : Lower thermal stability (decomposition ~200°C) due to linear alkyl chains offering less steric hindrance .

- Dimethyldithiocarbamate : Rapid decomposition above 150°C, reflecting weaker M─S interactions .

Solubility and Reactivity

- DchexDtc: Limited aqueous solubility but excellent in chloroform/pyridine, enabling use in non-polar matrices .

- Diethyldithiocarbamate: Moderately soluble in ethanol; forms bioactive esters with IC$_{50}$ values < 10 µM in enzyme inhibition studies .

- Cyclohexyldithiocarbamate (Chex Dtc) : More soluble in DMF than DchexDtc due to reduced steric bulk .

Key Research Findings

- Ligand Steric Effects : DchexDtc’s bulky cyclohexyl groups enhance thermal stability but reduce solubility compared to Chex Dtc .

- Biological Activity : DchexDtc-Pd(II) complexes show lower cytotoxicity than diethyldithiocarbamate-Pd(II) analogues, likely due to poor cellular uptake .

- Structural Motifs : Zinc-DchexDtc complexes adopt dimeric structures, whereas cadmium analogues form coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.